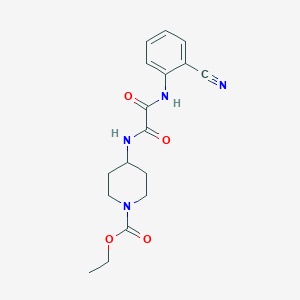
Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
准备方法
The synthesis of Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyanophenyl group: This step involves the reaction of the piperidine derivative with a cyanophenyl amine under suitable conditions.
Formation of the oxoacetamido group: This is typically done through acylation reactions using oxoacetic acid derivatives.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
化学反应分析
Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxoacetamido group to an amino group.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
作用机制
The mechanism of action of Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxylate derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Cyanophenyl derivatives: Compounds containing the cyanophenyl group exhibit different chemical and biological properties based on the nature of other substituents.
Oxoacetamido derivatives: These compounds are known for their potential as enzyme inhibitors and pharmaceutical agents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
属性
IUPAC Name |
ethyl 4-[[2-(2-cyanoanilino)-2-oxoacetyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-2-25-17(24)21-9-7-13(8-10-21)19-15(22)16(23)20-14-6-4-3-5-12(14)11-18/h3-6,13H,2,7-10H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSXNGLMKFCHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2730236.png)
![2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2730237.png)
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2730240.png)
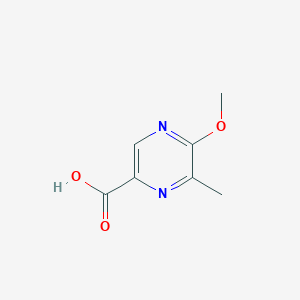
![N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B2730245.png)
![N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2730247.png)
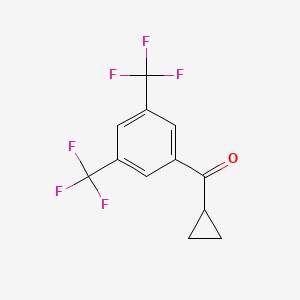

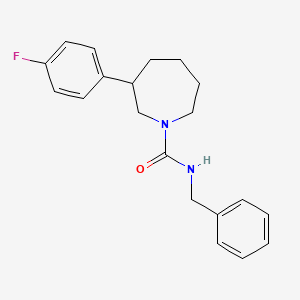
![6-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline](/img/structure/B2730255.png)
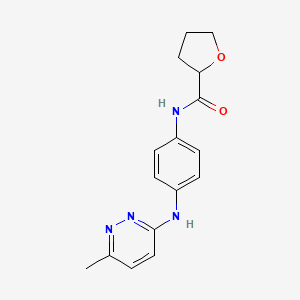
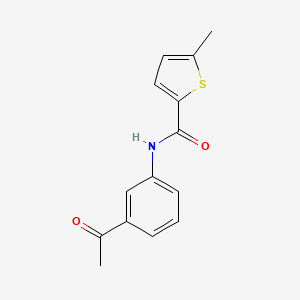
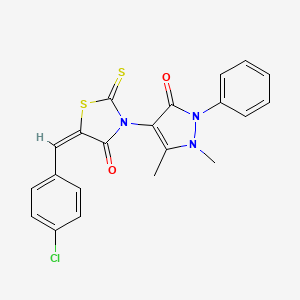
![4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2730259.png)
